molecular formula C16H22Cl3NO3 B5326784 Ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5326784
M. Wt: 382.7 g/mol
InChI Key: HFWALVACRGNYHX-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester group, and a dichlorophenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with ethyl chloroformate to form ethyl piperidine-4-carboxylate. This intermediate is then reacted with 2,5-dichlorophenoxyethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The dichlorophenoxyethyl moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of both the piperidine ring and the dichlorophenoxyethyl moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research .

Properties

IUPAC Name

ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2NO3.ClH/c1-2-21-16(20)12-5-7-19(8-6-12)9-10-22-15-11-13(17)3-4-14(15)18;/h3-4,11-12H,2,5-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWALVACRGNYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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